

An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzamide

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Compound of Interest

| | |
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| Compound Name: | 2-Fluoro-4-(trifluoromethoxy)benzamide |
| Cat. No.: | B1444654 |

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethoxy)benzamide is a fluorinated aromatic compound with the Chemical Abstracts Service (CAS) registry number 1240257-18-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Its structure, featuring a benzamide core substituted with both a fluorine atom and a trifluoromethoxy group, positions it as a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere for other functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of **2-Fluoro-4-(trifluoromethoxy)benzamide**, including its chemical properties, a proposed synthetic pathway with detailed protocols, potential applications in drug discovery, and essential safety considerations. While specific literature on this exact compound is limited, this guide extrapolates from established chemical principles and data on structurally related molecules to provide a robust technical resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Fluoro-4-(trifluoromethoxy)benzamide** is presented in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 1240257-18-4 | [1] [2] [3] [4] [5] [6] |
| Molecular Formula | C ₈ H ₅ F ₄ NO ₂ | [1] |
| Molecular Weight | 223.12 g/mol | [1] |
| Purity | Typically ≥97% | [1] |

Proposed Synthetic Pathway

A plausible and efficient synthesis of **2-Fluoro-4-(trifluoromethoxy)benzamide** can be envisioned in a two-step process starting from the corresponding aniline derivative. This pathway involves the conversion of 2-fluoro-4-(trifluoromethoxy)aniline to the benzoic acid, followed by amidation.



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Caption: Proposed multi-step synthesis of **2-Fluoro-4-(trifluoromethoxy)benzamide**.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid from 2-Fluoro-4-(trifluoromethoxy)aniline

This step involves a Sandmeyer reaction, a well-established method for converting anilines to various functional groups via a diazonium salt intermediate.

- **Diazotization:**

- In a reaction vessel equipped with a stirrer and thermometer, dissolve 2-fluoro-4-(trifluoromethoxy)aniline in an aqueous solution of hydrochloric acid at 0-5 °C.

- Slowly add a solution of sodium nitrite (NaNO_2) in water, maintaining the temperature below 5 °C to form the diazonium salt. The completion of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
- Cyanation (Sandmeyer Reaction):
 - In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
 - Slowly add the cold diazonium salt solution to the CuCN solution. An exothermic reaction will occur, leading to the formation of 2-fluoro-4-(trifluoromethoxy)benzonitrile.
 - After the addition is complete, the reaction mixture is typically heated to ensure complete conversion.
- Hydrolysis:
 - The resulting 2-fluoro-4-(trifluoromethoxy)benzonitrile is then hydrolyzed to the corresponding carboxylic acid. This is achieved by heating the nitrile with an aqueous acid, such as sulfuric acid.
 - The product, 2-fluoro-4-(trifluoromethoxy)benzoic acid, will precipitate upon cooling and can be isolated by filtration.

Step 2: Amidation of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.

- Activation of the Carboxylic Acid:
 - In a flask equipped with a reflux condenser and a gas trap, suspend 2-fluoro-4-(trifluoromethoxy)benzoic acid in an inert solvent like dichloromethane or toluene.
 - Add thionyl chloride (SOCl_2) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

- Heat the mixture to reflux until the evolution of gas (HCl and SO₂) ceases, indicating the formation of the acyl chloride.
- Reaction with Ammonia:
 - Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
 - Dissolve the crude acyl chloride in an inert solvent and add it slowly to a cooled, concentrated solution of ammonium hydroxide.
 - The **2-fluoro-4-(trifluoromethoxy)benzamide** will precipitate out of the solution.
- Purification:
 - The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the fluorine atom and the trifluoromethoxy group on a benzamide scaffold suggests several potential applications for **2-fluoro-4-(trifluoromethoxy)benzamide** in drug discovery.

- Metabolic Stability: The trifluoromethoxy group is known to block metabolic oxidation at the para-position of the benzene ring, which can lead to an improved pharmacokinetic profile of a drug candidate.
- Lipophilicity and Permeability: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
- Binding Interactions: The fluorine and trifluoromethoxy substituents can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency and selectivity of a drug molecule.

- Scaffold for Library Synthesis: As a functionalized building block, **2-fluoro-4-(trifluoromethoxy)benzamide** can be used in the synthesis of diverse chemical libraries for high-throughput screening against various therapeutic targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-fluoro-4-(trifluoromethoxy)benzamide** is not readily available, precautions should be taken based on structurally similar compounds like 2-fluoro-4-(trifluoromethyl)benzamide.

- General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- First Aid Measures:
 - In case of skin contact: Wash off with soap and plenty of water.
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
 - If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

2-Fluoro-4-(trifluoromethoxy)benzamide is a promising, yet under-investigated, chemical entity. Its structural features suggest significant potential as a building block in the development of novel pharmaceuticals and advanced materials. The synthetic pathway proposed in this guide offers a practical approach for its preparation in a laboratory setting. Further research into the biological activities and material properties of this compound and its derivatives is warranted and could lead to exciting discoveries in various scientific fields.

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